REACTION_CXSMILES
|
C([O:4][C:5]1[CH2:9][CH2:8][CH2:7][C:6]=1[CH2:10][CH2:11][O:12]C)(=O)C.B(Br)(Br)Br.O>C(Cl)Cl>[OH:12][CH2:11][CH2:10][C:6]1[C:5](=[O:4])[CH2:9][CH2:8][CH:7]=1
|
Name
|
enol acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(CCC1)CCOC
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
a7
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is then kept at ambient temperatures for a total of eighteen hours
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The organic phase is washed with saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
water and is dried
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvents
|
Type
|
CUSTOM
|
Details
|
leaves
|
Type
|
DISTILLATION
|
Details
|
is purified by distillation
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with ice cold 5% sodium hydroxide solution, ice cold 5% hydrochloris acid, and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous mangesium sulfate
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Type
|
CUSTOM
|
Details
|
gives a pale yellow oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |